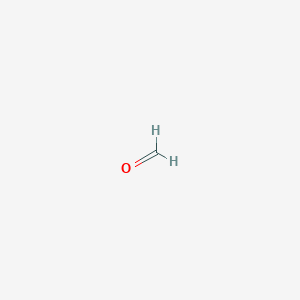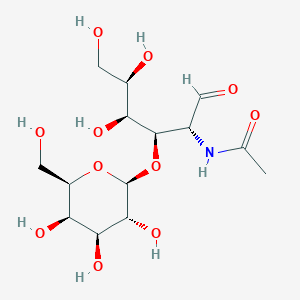
Thomsen-friedenreich antigen
Vue d'ensemble
Description
The Thomsen-Friedenreich (TF) antigen is a glycoprotein that is expressed on the surface of many cell types. It is also known as the human blood group antigen Tf, and is found in the majority of human tissues. TF antigen is involved in many physiological processes and is essential for cell-cell communication and recognition. It has been found to play a role in the development of certain diseases, such as cancer and autoimmune diseases.
Applications De Recherche Scientifique
Cancer Research
Summary of the Application
The TF antigen is presented on the surface of most human cancer cell types . Its interaction with galectin 1 and galectin 3 leads to tumor cell aggregation and promotes cancer metastasis and T-cell apoptosis in epithelial tissue .
Methods of Application
The TF antigen was enzymatically synthesized in high yields with GalNAc (α1-EG3-azide as the acceptor substrate by use of the glycosynthase BgaC/Glu233Gly . It was then coupled to alkynyl-functionalized bovine serum albumin via a copper (I)-catalyzed alkyne-azide cycloaddition .
Results or Outcomes
The binding efficiency of the neo-glycoproteins with human galectin-3 and the effect of multivalency was investigated and assessed using an enzyme-linked lectin assay . However, multivalent glycan presentation did not result in a higher binding affinity .
Development of Anticancer Vaccines
Summary of the Application
The TF antigen is a key target for the development of anticancer vaccines . This ongoing challenge remains relevant due to the poor immunogenicity of the TF antigen .
Methods of Application
A bivalent conjugate design was adopted which introduced both the TF antigen and the Thomsen-nouveau (Tn) antigen onto the immunologically relevant polysaccharide A1 (PS A1) .
Results or Outcomes
The immunological results in C57BL/6 mice revealed that the bivalent, Tn-TF-PS A1 conjugate increased the immune response towards the TF antigen as compared to the monovalent TF-PS A1 . This phenomenon was first observed with enzyme-linked immunosorbent assay (ELISA) where the bivalent conjugate generated high titers of IgG antibodies where the monovalent conjugate generated an exclusive IgM response .
Antibody Detection
Summary of the Application
Antibodies that detect the TF antigen can be used in several scientific applications . This is due to the TF antigen’s presence on the surface of most human cancer cell types .
Methods of Application
The antibodies are used in various techniques such as Immunohistochemistry, Immunocytochemistry, ELISA, and SDS-PAGE . These techniques involve the use of these antibodies to bind to the TF antigen, allowing for its detection and analysis .
Results or Outcomes
The use of these antibodies has allowed for the detection and study of the TF antigen in various types of cancer cells . This has provided valuable insights into the role of the TF antigen in cancer progression .
Tumor Cell Killing
Summary of the Application
The humoral immune response of a vaccine to the TF antigen can kill tumor cells . This function indicates that this target has strong clinical application value .
Methods of Application
Studies have demonstrated that the immune response to a vaccine containing the TF antigen can lead to the killing of tumor cells through antibody-dependent cell-mediated cytotoxicity (ADCC) and complement dependent cytotoxicity (CDC) .
Results or Outcomes
The use of a vaccine containing the TF antigen has been shown to block the ability of tumor cells to spread . This has potential implications for the treatment of various types of cancer .
Immunofluorescence
Summary of the Application
The TF antigen can be detected using immunofluorescence, a technique that uses antibodies to bind to the antigen and then visualizes the location of the antigen using fluorescence .
Methods of Application
Antibodies that detect the TF antigen are used in immunofluorescence. These antibodies bind to the TF antigen, and a secondary antibody conjugated with a fluorescent dye is used to visualize the antigen .
Results or Outcomes
This method allows for the visualization of the TF antigen in various types of cells, providing valuable insights into its distribution and role in different cellular contexts .
Carbohydrate-Protein Interactions
Summary of the Application
The TF antigen is involved in carbohydrate-protein interactions, which play a significant role in various biological processes .
Methods of Application
Studies have used biotinylated probes and recombinant MGL2 to measure carbohydrate-protein interactions involving the TF antigen .
Results or Outcomes
These studies have provided insights into the mechanisms of these interactions and their implications for various biological processes, including immune response and cancer progression .
Propriétés
IUPAC Name |
N-[(2R,3R,4S,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)13(9(21)7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9-,10-,11-,12+,13+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQYVCMYGCHVMR-AAZUGDAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956926 | |
| Record name | 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thomsen-friedenreich antigen | |
CAS RN |
3554-90-3 | |
| Record name | Thomsen-friedenreich antigen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)
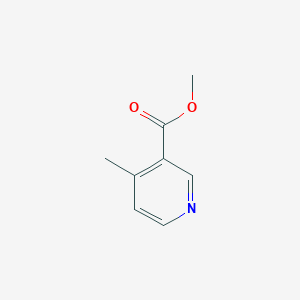

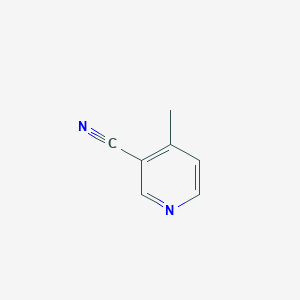

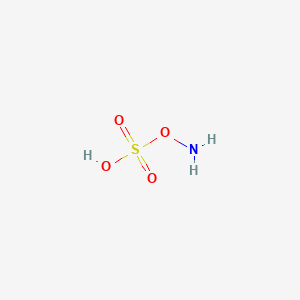
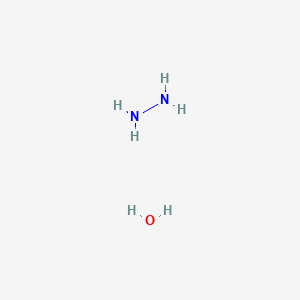
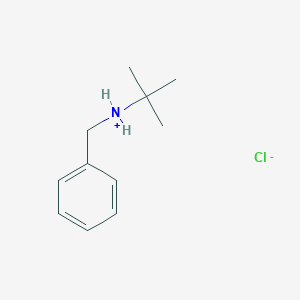
![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)
![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)
![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)
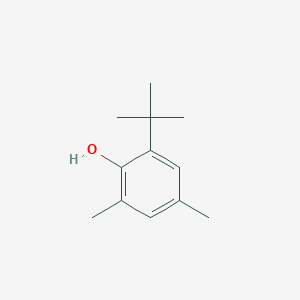
![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)
